molecular formula C3H6O3S B1600306 Cyclopropanesulfonic Acid CAS No. 21297-68-7

Cyclopropanesulfonic Acid

Cat. No. B1600306
Key on ui cas rn: 21297-68-7
M. Wt: 122.15 g/mol
InChI Key: DLTBAYKGXREKMW-UHFFFAOYSA-N
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Patent
US08236948B2

Procedure details

A reaction flask was charged with copper (I) iodide (20 mg, 0.11 mmol), sarcosine (N-methyl glycine) (14.7 mg, 0.17 mmol), cyclopropanesulfonamide (125 mg, 1.04 mmol), (1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one (prepared as described in Example 34, 115 mg, 0.21 mmol) and potassium phosphate (176 mg, 0.83 mmol). The flask was degassed and backfilled with nitrogen, and then anhydrous N,N-dimethylformamide (5 mL) was added. The resulting suspension was vigorously stirred at 100° C. for 3 h, and then allowed to cool to 25° C. The mixture was passed through a plug of Celite and rinsed with 10% methanol/dichloromethane. The filtrate was concentrated in vacuo, and the residue was purified by prep-HPLC [Column Luna 5μ C18 (2) 100 Å AXIA 150×21.2 mm, 5 micron, 30%-95% in 7 min @ 30 mL/min flow rate, 0.05% trifluoroacetic acid in acetonitrile/0.05% trifluoroacetic acid in water] to afford the desired product, cyclopropanesulfonic acid {3-(1R,2S,7R,8S)-[6-hydroxy-3-(3-methyl-butyl)-4-oxo-3-aza-tricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-7-yl}-amide (25 mg, 0.046 mmol, 22%), as a white solid. 1H NMR (400 MHz, DMSO-d6) δ: 0.92-0.98 (10H, m), 1.20-1.64 (9H, m), 2.52 (1H, m), 2.62 (1H, s), 2.68 (1H, m), 3.00 (1H, d, J=9.6 Hz), 3.07 (1H, m), 3.61 (1H, d, J=10.4 Hz), 3.66 (1H, m), 7.50-7.59 (3H, m), 10.17 (1H, s). LC-MS (ESI) calcd for C25H32N4O6S2 548.18, found 549.4 [M+H+].
Quantity
14.7 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
(1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one
Quantity
115 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
176 mg
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N(CC(O)=[O:5])C.[CH:7]1([S:10]([NH2:13])(=[O:12])=[O:11])[CH2:9][CH2:8]1.[OH:14][C:15]1[C@H:24]2[C@H:19]([C@H:20]3[CH2:25][C@@H:23]2[CH2:22][CH2:21]3)[N:18]([CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])[C:17](=[O:31])[C:16]=1[C:32]1[NH:37][C:36]2[CH:38]=[CH:39][C:40](I)=[CH:41][C:35]=2[S:34](=[O:44])(=[O:43])[N:33]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I>[CH:7]1([S:10]([OH:12])(=[O:5])=[O:11])[CH2:9][CH2:8]1.[OH:14][C:15]1[C@H:24]2[C@H:19]([C@H:20]3[CH2:25][C@@H:23]2[CH2:22][CH2:21]3)[N:18]([CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])[C:17](=[O:31])[C:16]=1[C:32]1[NH:37][C:36]2[CH:38]=[CH:39][C:40]([NH:13][S:10]([CH:7]3[CH2:9][CH2:8]3)(=[O:12])=[O:11])=[CH:41][C:35]=2[S:34](=[O:44])(=[O:43])[N:33]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
14.7 mg
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
125 mg
Type
reactant
Smiles
C1(CC1)S(=O)(=O)N
Name
(1R,2S,7R,8S)-6-hydroxy-5-(7-iodo-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-3-(3-methyl-butyl)-3-aza-tricyclo[6.2.1.02,7]undec-5-en-4-one
Quantity
115 mg
Type
reactant
Smiles
OC1=C(C(N([C@H]2[C@@H]3CC[C@H]([C@@H]12)C3)CCC(C)C)=O)C3=NS(C1=C(N3)C=CC(=C1)I)(=O)=O
Name
potassium phosphate
Quantity
176 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
copper (I) iodide
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was vigorously stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was degassed
ADDITION
Type
ADDITION
Details
anhydrous N,N-dimethylformamide (5 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
WASH
Type
WASH
Details
rinsed with 10% methanol/dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by prep-HPLC [Column Luna 5μ C18 (2) 100 Å AXIA 150×21.2 mm, 5 micron, 30%-95% in 7 min
Duration
7 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)O
Name
Type
product
Smiles
OC1=C(C(N([C@H]2[C@@H]3CC[C@H]([C@@H]12)C3)CCC(C)C)=O)C3=NS(C1=C(N3)C=CC(=C1)NS(=O)(=O)C1CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.046 mmol
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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